molecular formula C10H6BrClO2S B13453711 Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B13453711
M. Wt: 305.58 g/mol
InChI Key: YYHCZAMTBPQDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor. One common method involves the reaction of benzothiophene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The carboxylate group is then introduced through esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carboxylate group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 6-bromopyridine-2-carboxylate

Uniqueness

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the benzothiophene core. This dual halogenation can enhance its reactivity and binding properties compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3

InChI Key

YYHCZAMTBPQDAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.